molecular formula C16H14N2O2S B7751995 C16H14N2O2S

C16H14N2O2S

Cat. No.: B7751995
M. Wt: 298.4 g/mol
InChI Key: SSZRANRVWMKXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C16H14N2O2S mefenacet . Mefenacet is a selective herbicide primarily used in agriculture to control grass weeds in rice fields. It belongs to the chemical class of benzothiazole derivatives and is known for its effectiveness in inhibiting the growth of unwanted grasses while being relatively safe for broadleaf crops .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mefenacet can be synthesized through a multi-step process involving the reaction of 2-chlorobenzothiazole with N-methyl-N-phenylacetamide . The reaction typically occurs in the presence of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide . The reaction conditions often require heating to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, mefenacet is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes steps for purification and quality control to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Mefenacet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mefenacet has several scientific research applications, including:

Mechanism of Action

Mefenacet exerts its herbicidal effects by inhibiting the synthesis of fatty acids in plants. It targets the enzyme acetyl-CoA carboxylase , which is crucial for fatty acid biosynthesis. By inhibiting this enzyme, mefenacet disrupts the production of essential lipids, leading to the death of the target weeds .

Comparison with Similar Compounds

Similar Compounds

  • Bensulfuron-methyl
  • Cyhalofop-butyl
  • Penoxsulam

Uniqueness

Mefenacet is unique in its selective action against grass weeds while being safe for broadleaf crops. Its benzothiazole structure provides specific interactions with the target enzyme, making it highly effective at lower concentrations compared to some other herbicides .

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)quinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-19-12-5-3-11(4-6-12)18-10-17-15-9-13(20-2)7-8-14(15)16(18)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZRANRVWMKXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C(C2=S)C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.